molecular formula C25H29NO2 B1389219 N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline CAS No. 1040682-40-3

N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline

Cat. No.: B1389219
CAS No.: 1040682-40-3
M. Wt: 375.5 g/mol
InChI Key: XBKSFMGPNZLZIQ-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline is an organic compound with the molecular formula C25H29NO2 and a molecular weight of 375.5 g/mol. This compound is known for its applications in proteomics research and other scientific fields .

Preparation Methods

The synthesis of N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline involves several steps. Typically, the synthetic route includes the reaction of 2,6-dimethylphenol with propylene oxide to form 2-(2,6-dimethylphenoxy)propanol. This intermediate is then reacted with 3-(phenethyloxy)aniline under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or aniline groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and industry.

Comparison with Similar Compounds

N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline can be compared with other similar compounds such as:

  • N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(phenethyloxy)aniline
  • N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)benzamide

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of phenoxy and aniline groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)propyl]-3-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-19-9-7-10-20(2)25(19)28-21(3)18-26-23-13-8-14-24(17-23)27-16-15-22-11-5-4-6-12-22/h4-14,17,21,26H,15-16,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKSFMGPNZLZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)CNC2=CC(=CC=C2)OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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